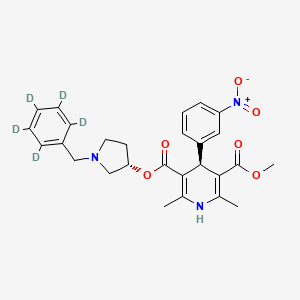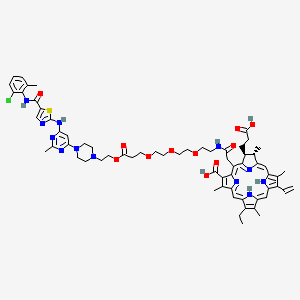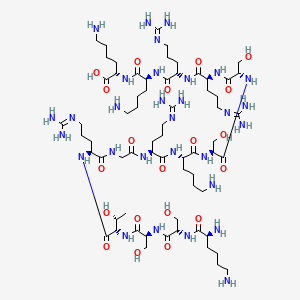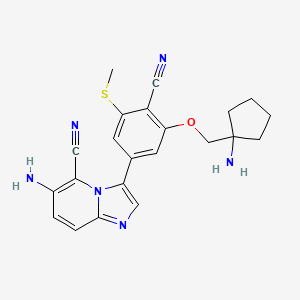
Simvastatin acid-d9 (ammonium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Simvastatin acid-d9 (ammonium) is a deuterated form of simvastatin acid ammonium, where nine hydrogen atoms are replaced by deuterium. This compound is a potent inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, an enzyme crucial for cholesterol biosynthesis. The deuterium labeling is often used in pharmacokinetic studies to trace the compound’s behavior in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of simvastatin acid-d9 (ammonium) involves the deuteration of simvastatin acid. The process typically includes the following steps:
Dissolution: Simvastatin acid is dissolved in a suitable solvent.
Deuteration: The solution is subjected to deuterium gas or deuterated reagents under controlled conditions to replace hydrogen atoms with deuterium.
Ammonium Salt Formation: The deuterated simvastatin acid is then reacted with ammonium hydroxide to form the ammonium salt
Industrial Production Methods
Industrial production of simvastatin acid-d9 (ammonium) follows similar steps but on a larger scale. The process involves:
Large-scale Dissolution: Using industrial-grade solvents and reactors.
Controlled Deuteration: Employing deuterium gas in large reactors with precise control over temperature and pressure.
Ammonium Salt Formation: Reacting the deuterated product with ammonium hydroxide in large mixing tanks.
Análisis De Reacciones Químicas
Types of Reactions
Simvastatin acid-d9 (ammonium) undergoes several types of chemical reactions:
Oxidation: Can be oxidized to form various oxidized derivatives.
Reduction: Can be reduced to its corresponding alcohol.
Substitution: Undergoes nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions
Major Products
Oxidation: Produces oxidized simvastatin derivatives.
Reduction: Yields reduced alcohol forms of simvastatin.
Substitution: Results in various substituted simvastatin derivatives
Aplicaciones Científicas De Investigación
Simvastatin acid-d9 (ammonium) is widely used in scientific research due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. Its applications include:
Chemistry: Used as a tracer in reaction mechanisms and metabolic pathways.
Biology: Helps in studying the biological effects and metabolism of statins.
Medicine: Used in clinical studies to understand the pharmacokinetics of simvastatin.
Industry: Employed in the development of new formulations and drug delivery systems
Mecanismo De Acción
Simvastatin acid-d9 (ammonium) exerts its effects by inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis. This inhibition leads to a decrease in cholesterol levels in the liver, which in turn reduces the levels of low-density lipoprotein (LDL) cholesterol in the blood. The deuterium labeling does not alter the mechanism of action but allows for more precise tracking in metabolic studies .
Comparación Con Compuestos Similares
Simvastatin acid-d9 (ammonium) is unique due to its deuterium labeling, which distinguishes it from other statins. Similar compounds include:
Simvastatin: The non-deuterated form, commonly used in clinical settings.
Atorvastatin: Another HMG-CoA reductase inhibitor with a different structure.
Lovastatin: A naturally occurring statin with a similar mechanism of action .
Simvastatin acid-d9 (ammonium) offers advantages in research due to its enhanced stability and traceability, making it a valuable tool in pharmacokinetic and metabolic studies .
Propiedades
Fórmula molecular |
C24H41NO6 |
|---|---|
Peso molecular |
448.6 g/mol |
Nombre IUPAC |
azanium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-[(2S)-2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoyl]oxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C24H38O6.H3N/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);1H3/t14-,15-,16-,18+,19+,20-,21-,23-;/m0./s1/i1D3,3D3,5D2,15D; |
Clave InChI |
AOIIYQZTRFOGNN-FASOEGAPSA-N |
SMILES isomérico |
[2H][C@](C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C)(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H].[NH4+] |
SMILES canónico |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12371406.png)

![(5R,6S)-3-[(3R)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-5-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12371412.png)



![N-hydroxy-7-[4-[4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]triazol-1-yl]heptanamide](/img/structure/B12371438.png)

![[(3S,4S,6S,7S,8S)-4-hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-8-yl] 3-methylbutanoate](/img/structure/B12371451.png)


